

# (RS)-AMPA hydrobromide basic properties and structure

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## Compound of Interest

Compound Name: (RS)-AMPA hydrobromide

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An In-depth Technical Guide to **(RS)-AMPA Hydrobromide**

## Introduction

(RS)- $\alpha$ -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide, commonly known as **(RS)-AMPA hydrobromide**, is a synthetic glutamate analogue. It serves as a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors in the central nervous system.<sup>[1][2]</sup> This compound is a prototypical agonist used extensively in neuroscience research to study excitatory neurotransmission, synaptic plasticity, and the role of AMPA receptors in various neurological processes. The hydrobromide salt form offers enhanced water solubility compared to its zwitterionic counterpart, (RS)-AMPA.<sup>[3][4]</sup> This guide provides a comprehensive overview of its core properties, structure, and relevant experimental methodologies for its characterization.

## Core Properties and Structure

The fundamental physicochemical properties of **(RS)-AMPA hydrobromide** are summarized below. This information is critical for solution preparation, experimental design, and data interpretation.

## Physicochemical Properties

All quantitative data regarding the basic properties of **(RS)-AMPA hydrobromide** have been compiled into a structured table for clarity and ease of reference.

Property	Value	References
Chemical Name	(RS)- $\alpha$ -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide	[3]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> ·HBr	[3][4][5]
Molecular Weight	267.08 g/mol	[3][4][5][6]
CAS Number	171259-81-7	[3][6]
Appearance	White solid / Powder	[7][8]
Purity	≥98-99% (by HPLC)	[3][4]
Solubility	Soluble to 10 mM in water with gentle warming. Soluble in DMSO and EtOH.	[2][3][4][8]
Storage	Desiccate at +4°C or -20°C.	[3][8]
SMILES	Br.CC1=C(CC(N)C(O)=O)C(O)=NO1	[3]
InChI Key	KUAHVIUZGLGASU-UHFFFAOYSA-N	[3]

## Chemical Structure

**(RS)-AMPA hydrobromide** is a racemic mixture.[5] Its structure is characterized by a 3-hydroxy-5-methylisoxazole ring linked to an  $\alpha$ -amino propionic acid moiety. This configuration makes it a structural analogue of the neurotransmitter glutamate.[1]

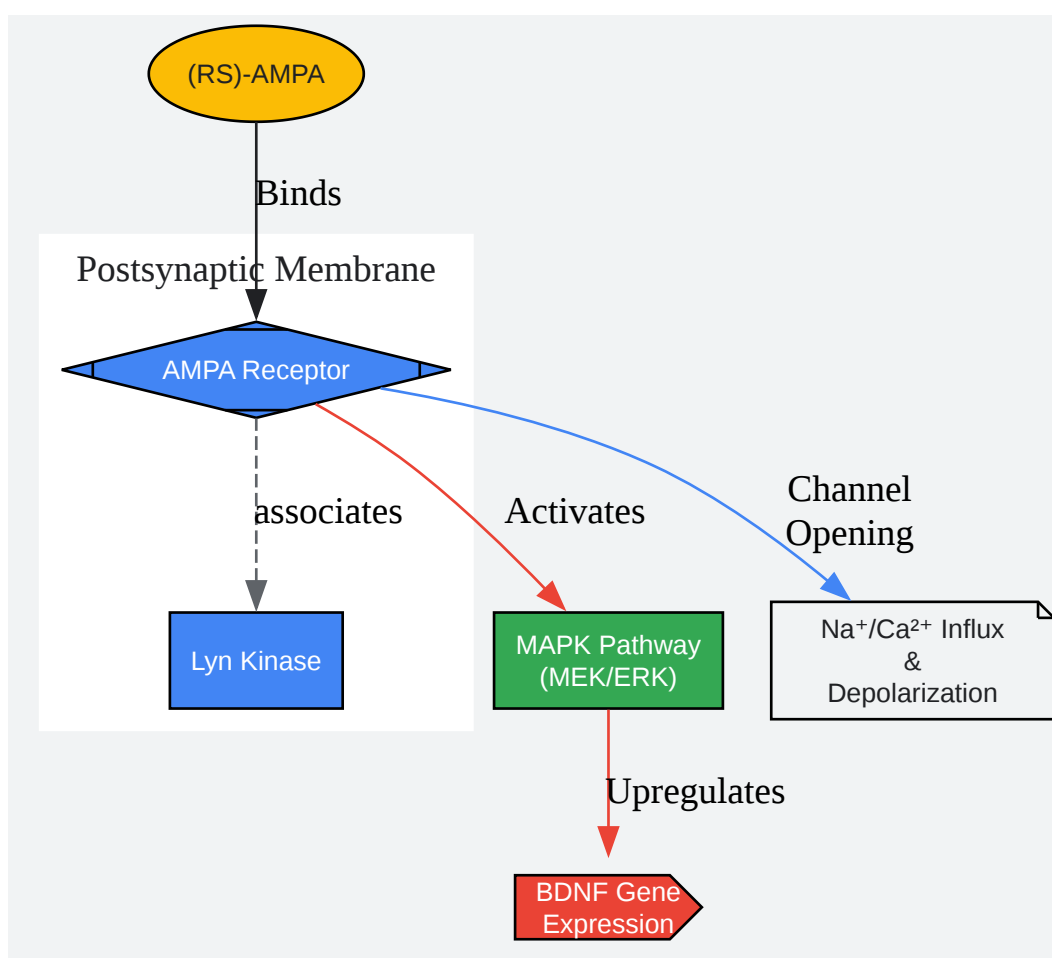
Caption: Schematic of **(RS)-AMPA Hydrobromide** Structure.

## Biological Activity and Signaling Pathway

**(RS)-AMPA hydrobromide** is a selective agonist of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain.[9][10] Upon binding, the receptor channel opens, allowing an influx of sodium (Na<sup>+</sup>) and, depending

on subunit composition, calcium ( $\text{Ca}^{2+}$ ) ions, leading to postsynaptic membrane depolarization.  
[10][11]

Beyond its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades. Activation of the AMPA receptor can lead to the rapid activation of the Src-family protein tyrosine kinase, Lyn.[9] This activation is independent of ion influx and subsequently triggers the mitogen-activated protein kinase (MAPK) signaling pathway.[9] A downstream effect of this cascade is the increased expression of brain-derived neurotrophic factor (BDNF) mRNA, a key molecule involved in synaptic plasticity, learning, and memory.[9]



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Caption: AMPA Receptor Signaling Pathway.

## Experimental Protocols

The following sections detail standardized protocols for the characterization of **(RS)-AMPA hydrobromide**.

## Determination of Solubility

This protocol outlines a method to confirm the solubility of **(RS)-AMPA hydrobromide** in an aqueous buffer.

- Objective: To prepare a stock solution of a specified concentration and verify solubility.
- Materials:
  - **(RS)-AMPA hydrobromide** powder
  - Deionized water or desired buffer (e.g., PBS)
  - Vortex mixer
  - Water bath or heating block (optional)
  - Calibrated balance
  - Volumetric flasks
- Procedure:
  - Calculate the mass of **(RS)-AMPA hydrobromide** required to make a 10 mM stock solution (M.Wt = 267.08 g/mol ). For 10 mL of a 10 mM solution, 2.67 mg is needed.
  - Accurately weigh the calculated mass and transfer it to a volumetric flask.
  - Add approximately half the final volume of the solvent (e.g., 5 mL of water).
  - Vortex the solution vigorously for 1-2 minutes.
  - Observe the solution for any undissolved particulate matter.
  - If particulates remain, gently warm the solution to approximately 37°C while agitating until the solid is fully dissolved, as recommended by suppliers.[3][8]

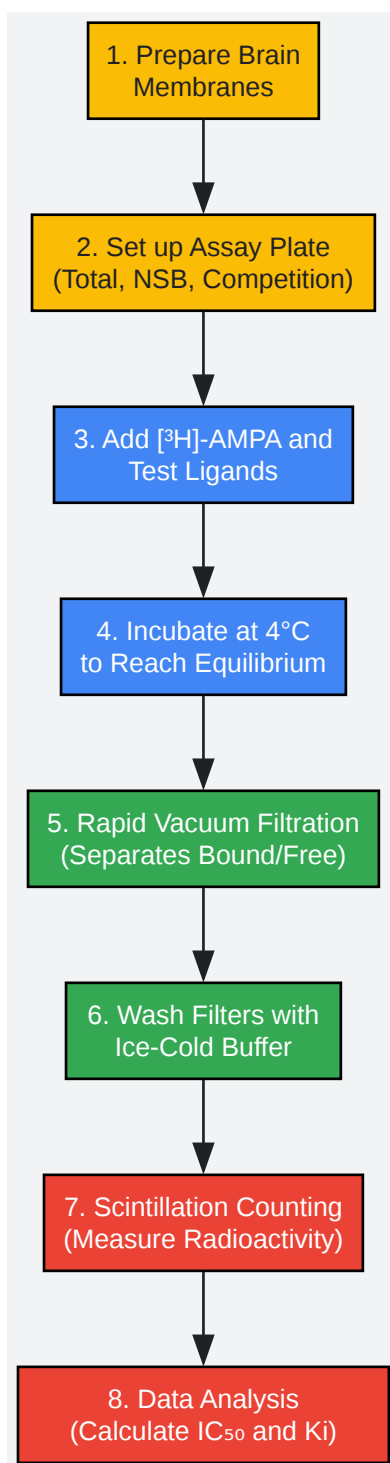
- Once dissolved, allow the solution to cool to room temperature.
- Add the solvent to the final volume mark and mix thoroughly.
- Visually inspect the final solution to ensure it is clear and free of precipitates.
- Data Analysis: Solubility is confirmed by the absence of visible particulate matter in the final solution at the target concentration.

## Radioligand Binding Assay for AMPA Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity ( $K_i$ ) of **(RS)-AMPA hydrobromide** for the AMPA receptor, adapted from principles described by Honoré et al. (1982).

- Objective: To quantify the interaction between **(RS)-AMPA hydrobromide** and AMPA receptors in brain tissue preparations.
- Materials:
  - Radioligand: [ $^3\text{H}$ ]-AMPA
  - Test Ligand: **(RS)-AMPA hydrobromide** (unlabeled)
  - Non-specific binding control: L-Glutamate (high concentration, e.g., 1 mM)
  - Receptor Source: Rat or mouse cortical/hippocampal membranes
  - Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
  - Filtration apparatus with glass fiber filters (e.g., GF/B)
  - Scintillation counter and scintillation fluid
- Procedure:
  - Membrane Preparation: Homogenize brain tissue in ice-cold buffer, centrifuge to pellet membranes, wash, and resuspend to a final protein concentration of 0.2-0.5 mg/mL.

- Assay Setup: In a 96-well plate, set up triplicate wells for:
  - Total Binding: Membranes + [ $^3\text{H}$ ]-AMPA + Buffer
  - Non-specific Binding: Membranes + [ $^3\text{H}$ ]-AMPA + L-Glutamate
  - Competition: Membranes + [ $^3\text{H}$ ]-AMPA + varying concentrations of **(RS)-AMPA hydrobromide**.
- Incubation: Add a fixed concentration of [ $^3\text{H}$ ]-AMPA (at or below its  $K_d$  value) to all wells. Add the unlabeled ligands as specified. Incubate at 4°C for 60 minutes to reach equilibrium.
- Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
  - Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of **(RS)-AMPA hydrobromide**.
  - Fit the data to a sigmoidal dose-response curve to determine the  $\text{IC}_{50}$  (the concentration of **(RS)-AMPA hydrobromide** that displaces 50% of the radioligand).
  - Calculate the inhibitory constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$ , where  $[\text{L}]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.



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Caption: Workflow for Radioligand Binding Assay.

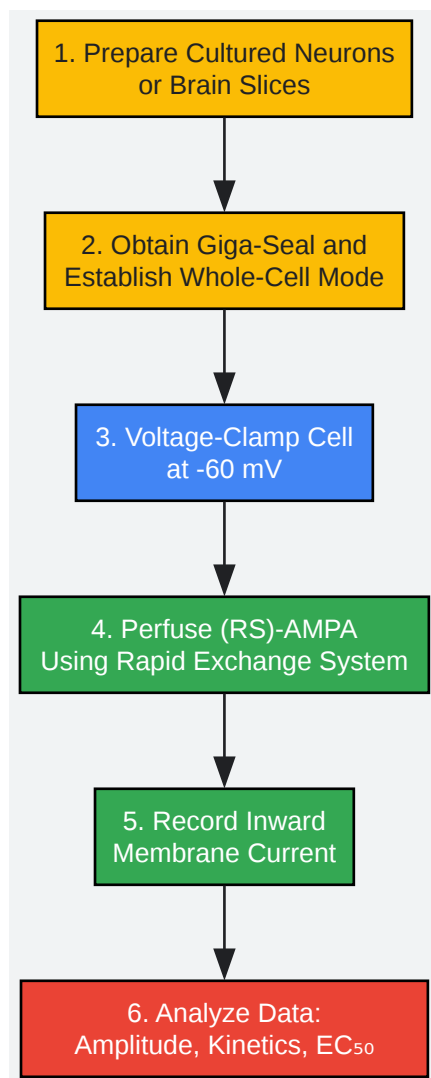
## Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the functional effect of **(RS)-AMPA hydrobromide** on AMPA receptor-mediated currents in cultured neurons or brain slices.[\[12\]](#)[\[13\]](#)

- Objective: To characterize the electrophysiological response (e.g., current amplitude, kinetics) elicited by **(RS)-AMPA hydrobromide**.
- Materials:
  - Cultured neurons or acute brain slices
  - Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
  - Borosilicate glass pipettes
  - External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose (pH 7.4).[\[12\]](#)
  - Internal Solution (in mM): e.g., 140 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).[\[12\]](#)
  - **(RS)-AMPA hydrobromide** solution
  - Antagonists for other receptors (e.g., AP-5 for NMDA, picrotoxin for GABA-A)
  - Rapid solution exchange system
- Procedure:
  - Prepare cells or slices and place them in the recording chamber, continuously perfused with external solution containing antagonists.
  - Pull a glass pipette to a resistance of 3-5 MΩ and fill it with the internal solution.
  - Approach a neuron and form a high-resistance (>1 GΩ) seal (a "giga-seal").
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).



- Using a rapid perfusion system, apply a brief pulse (e.g., 1-10 ms) or a prolonged application (e.g., 500 ms) of a known concentration of **(RS)-AMPA hydrobromide**.
- Record the resulting inward current.
- Data Analysis:
  - Measure the peak amplitude of the inward current.
  - Analyze the kinetics of the current:
    - Activation: Time from application to peak current.
    - Deactivation: The decay of the current after the brief removal of the agonist.
    - Desensitization: The decay of the current during a prolonged agonist application.
  - Generate a dose-response curve by applying multiple concentrations of **(RS)-AMPA hydrobromide** and plotting the peak current amplitude against the log concentration to determine the EC<sub>50</sub>.



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Caption: Workflow for Patch-Clamp Electrophysiology.

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## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. [axonmedchem.com](https://www.axonmedchem.com) [[axonmedchem.com](https://www.axonmedchem.com)]

- 3. (RS)-AMPA hydrobromide | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. (RS)-AMPA hydrobromide | AMPA Receptor Agonists: R&D Systems [rndsystems.com]
- 5. bocsci.com [bocsci.com]
- 6. (RS)-AMPA hydrobromide - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. apexbt.com [apexbt.com]
- 8. (RS)-AMPA hydrobromide | CAS:171259-81-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 11. AMPA receptor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Assembly and Stoichiometry of the AMPA Receptor and Transmembrane AMPA Receptor Regulatory Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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